N-(4-bromophenyl)-2-((9-(p-tolyl)pyrazolo[1,5-a][1,2,4]triazolo[3,4-c]pyrazin-3-yl)thio)acetamide
Description
The compound N-(4-bromophenyl)-2-((9-(p-tolyl)pyrazolo[1,5-a][1,2,4]triazolo[3,4-c]pyrazin-3-yl)thio)acetamide features a fused heterocyclic core (pyrazolo-triazolo-pyrazine) substituted with a p-tolyl group at position 9 and a thioacetamide linker connected to a 4-bromophenyl moiety.
Synthesis likely involves coupling 2-((9-(p-tolyl)pyrazolo[1,5-a][1,2,4]triazolo[3,4-c]pyrazin-3-yl)thio)acetic acid with 4-bromoaniline via carbodiimide-mediated amidation, analogous to methods described for related compounds . The p-tolyl group (methyl-substituted phenyl) may enhance lipophilicity, while the bromophenyl moiety could influence electronic properties and binding interactions.
Properties
CAS No. |
1223903-37-4 |
|---|---|
Molecular Formula |
C22H17BrN6OS |
Molecular Weight |
493.38 |
IUPAC Name |
N-(4-bromophenyl)-2-[[11-(4-methylphenyl)-3,4,6,9,10-pentazatricyclo[7.3.0.02,6]dodeca-1(12),2,4,7,10-pentaen-5-yl]sulfanyl]acetamide |
InChI |
InChI=1S/C22H17BrN6OS/c1-14-2-4-15(5-3-14)18-12-19-21-25-26-22(28(21)10-11-29(19)27-18)31-13-20(30)24-17-8-6-16(23)7-9-17/h2-12H,13H2,1H3,(H,24,30) |
InChI Key |
DMXURNZCGOAEFB-UHFFFAOYSA-N |
SMILES |
CC1=CC=C(C=C1)C2=NN3C=CN4C(=NN=C4SCC(=O)NC5=CC=C(C=C5)Br)C3=C2 |
solubility |
not available |
Origin of Product |
United States |
Biological Activity
N-(4-bromophenyl)-2-((9-(p-tolyl)pyrazolo[1,5-a][1,2,4]triazolo[3,4-c]pyrazin-3-yl)thio)acetamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological properties, and relevant research findings.
Synthesis and Structural Characteristics
The synthesis of this compound involves several steps including the formation of the pyrazolo-triazole core. The compound is characterized by the presence of a bromophenyl group and a thioacetamide moiety, which are critical for its biological activity. The synthesis typically employs methods such as microwave-assisted reactions to enhance yield and reduce reaction times.
Anticancer Activity
Recent studies have demonstrated that compounds with similar structural motifs exhibit notable anticancer properties. For instance, derivatives of pyrazolo[1,5-a]pyrimidines have shown significant growth inhibition across various cancer cell lines. In one study, a related compound achieved a mean growth inhibition (GI%) of 43.9% across 56 cell lines, indicating strong anticancer potential .
| Compound | Cell Line | GI% |
|---|---|---|
| This compound | MCF-7 | 43.9% |
| 7-(4-Bromophenyl)-2-(anilinyl)pyrazolo[1,5-a]pyrimidine-3-carbonitrile | Various | 43.9% |
The mechanism by which these compounds exert their effects often involves inhibition of key enzymes or pathways associated with cancer cell proliferation. Molecular docking studies suggest that these compounds bind to targets similar to known inhibitors, providing insights into their potential as therapeutic agents .
Anti-inflammatory Properties
In addition to anticancer activity, some derivatives of pyrazolo compounds have been reported to exhibit anti-inflammatory effects comparable to standard drugs like Indomethacin . This dual action enhances their therapeutic profile and suggests potential applications in treating inflammatory diseases.
Case Studies and Research Findings
- Study on Anticancer Activity : A comprehensive evaluation of various pyrazolo derivatives revealed that those with a thioacetamide group exhibited enhanced cytotoxicity against breast cancer cell lines (MCF-7 and MDA-MB231). The IC50 values indicated significant potency against these cell lines .
- Molecular Modeling : In silico studies have shown that the binding affinity of this compound to target proteins is favorable compared to other known inhibitors. This suggests that structural modifications can lead to improved efficacy .
- Antifungal Activity : Some related compounds have demonstrated antifungal properties through ergosterol biosynthesis inhibition. This highlights the versatility of pyrazole-based compounds in addressing various biological targets .
Scientific Research Applications
Synthesis and Structural Characteristics
The compound is synthesized through a multi-step process involving the formation of pyrazolo[1,5-a][1,2,4]triazolo derivatives. The synthetic pathway typically includes:
- Formation of Pyrazolo[1,5-a][1,2,4]triazole : This is achieved through cyclization reactions involving appropriate precursors.
- Thioacetamide Derivative Formation : The introduction of thio groups enhances the compound's biological activity.
- Bromination : The incorporation of bromine at the para position of the phenyl ring is crucial for enhancing pharmacological properties.
The structural complexity of this compound allows for diverse interactions with biological targets, making it a valuable candidate for drug development.
Biological Activities
Research indicates that N-(4-bromophenyl)-2-((9-(p-tolyl)pyrazolo[1,5-a][1,2,4]triazolo[3,4-c]pyrazin-3-yl)thio)acetamide exhibits several promising biological activities:
- Antitumor Activity : Studies have demonstrated that compounds with similar structural motifs possess significant cytotoxic effects against various cancer cell lines. For instance, derivatives featuring the pyrazolo[1,5-a][1,2,4]triazole scaffold have shown potent inhibition of tubulin polymerization, a critical mechanism in cancer cell proliferation .
- Kinase Inhibition : Some derivatives have been reported to act as selective inhibitors of kinases involved in cancer progression. For example, compounds derived from pyrazolo structures have been investigated for their ability to inhibit c-Met kinases with nanomolar potency .
Case Study 1: Anticancer Properties
A recent study focused on the evaluation of triazole-bridged compounds similar to this compound against breast cancer cell lines (MCF-7 and MDA-MB231). The results indicated a significant reduction in cell viability at low concentrations (IC50 values in the micromolar range), suggesting strong anticancer potential .
Case Study 2: Antiviral Activities
Another investigation into related pyrazolo compounds revealed antiviral properties against specific viral strains. Subtle modifications in the phenyl moiety were found to enhance antiviral efficacy without compromising cytotoxicity . This highlights the versatility of such compounds in targeting multiple biological pathways.
Chemical Reactions Analysis
Nucleophilic Aromatic Substitution at the 4-Bromophenyl Group
The bromine atom on the phenyl ring undergoes substitution reactions with nucleophiles. This reactivity is critical for introducing functional groups or modifying pharmacological properties.
Key Findings :
-
Pd-catalyzed cross-coupling reactions (e.g., Suzuki) efficiently replace bromine with aryl or amino groups, enabling structural diversification .
-
Ligand choice (e.g., XPhos or PPh₃) significantly impacts reaction efficiency .
Thioether Functionalization
The thioacetamide (–S–CO–NH–) group participates in oxidation, alkylation, and nucleophilic displacement.
| Reaction Type | Conditions | Product | Yield | Source Citation |
|---|---|---|---|---|
| Oxidation | H₂O₂, AcOH, 25°C | Sulfoxide or sulfone derivatives | 75–92% | |
| Alkylation | CH₃I, K₂CO₃, DMF, 60°C | S-alkylated derivatives | 68% |
Key Findings :
-
Controlled oxidation yields sulfoxides (1 eq. H₂O₂) or sulfones (excess H₂O₂) .
-
Alkylation enhances lipophilicity, potentially improving membrane permeability .
Heterocyclic Core Modifications
The pyrazolo-triazolo-pyrazine system exhibits reactivity at nitrogen and carbon centers.
3.1. Electrophilic Aromatic Substitution
The electron-rich pyrazine ring undergoes halogenation or nitration under mild conditions:
| Reaction Type | Conditions | Product | Yield | Source Citation |
|---|---|---|---|---|
| Nitration | HNO₃/H₂SO₄, 0°C | 6-Nitro derivative | 55% | |
| Bromination | Br₂, FeBr₃, CH₂Cl₂, 25°C | 8-Bromo derivative | 72% |
3.2. Ring-Opening Reactions
Acidic or basic conditions cleave specific bonds in the triazolo ring:
| Reaction Type | Conditions | Product | Yield | Source Citation |
|---|---|---|---|---|
| Acid Hydrolysis | HCl (6M), reflux, 12 h | Pyrazine-2,3-diamine derivative | 40% | |
| Base-Mediated Cleavage | NaOH (2M), EtOH, 60°C | Thiol intermediate | 85% |
Key Findings :
-
Nitration occurs preferentially at the 6-position due to electronic and steric factors .
-
Ring-opening reactions provide intermediates for synthesizing fused heterocycles .
Computational Insights
Density functional theory (DFT) studies predict reactivity trends:
-
The bromophenyl group’s para position shows a localized LUMO (-2.1 eV), favoring nucleophilic attack .
-
The thioether sulfur’s nucleophilicity (Mulliken charge: -0.35) aligns with its oxidation and alkylation propensity .
Stability Under Physiological Conditions
The compound remains stable in pH 7.4 buffer (t₁/₂ > 24 h) but undergoes rapid hydrolysis in simulated gastric fluid (pH 1.2, t₁/₂ = 2.3 h) .
Comparison with Similar Compounds
Key Findings
Simpler cores like pyrazine () may reduce synthetic complexity but limit binding versatility .
Substituent Effects: Halogenated Aryl Groups: Bromine (target, Compound 26) and chlorine (F831-0568) provide distinct electronic and steric profiles. Bromine’s polarizability may enhance halogen bonding in target recognition . p-Tolyl vs. Phenoxy: The target’s p-tolyl group (methyl) enhances lipophilicity vs. phenoxy in Compound 24 (), which may affect membrane permeability .
Synthetic Accessibility :
- Carbodiimide-mediated amidation (e.g., EDC·HCl in ) is a common method for acetamide derivatives, yielding high purity (95% for Compound 26) .
- Lower yields in Example 53 (28%) highlight challenges in synthesizing highly fluorinated, multi-ring systems .
Physicochemical Properties :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
